molecular formula C4H5N5S B1271205 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile CAS No. 338751-47-6

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile

Cat. No.: B1271205
CAS No.: 338751-47-6
M. Wt: 155.18 g/mol
InChI Key: PEAZUIGJTJHBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile (CAS 338751-47-6) is a high-value triazole-based building block of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C4H5N5S and a molecular weight of 155.18 g/mol, is characterized by its 1,2,4-triazole core functionalized with both an amino group and a sulfanylacetonitrile side chain . Its molecular structure is defined by the SMILES notation N#CCSC1=NNC(N)=N1 . The compound has a reported melting point of 130-133 °C and is classified as an irritant, requiring appropriate safety handling . The presence of multiple nitrogen donors and the reactive nitrile group makes this heterocyclic compound a versatile precursor for the synthesis of more complex molecules. Researchers utilize it as a key intermediate in the development of potential pharmacologically active compounds. Its specific structure suggests potential for use in creating ligands for various biological targets or as a core scaffold in the design of small-molecule libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5S/c5-1-2-10-4-7-3(6)8-9-4/h2H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAZUIGJTJHBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)SC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365429
Record name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338751-47-6
Record name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as aminoguanidine hydrochloride and a suitable nitrile compound.

    Cyclization: The aminoguanidine hydrochloride undergoes cyclization with the nitrile compound to form the triazole ring.

    Sulfur Introduction:

    Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, batch or continuous processes can be employed.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification Techniques: Industrial purification techniques such as distillation, crystallization, and chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. Research indicates that compounds containing the triazole moiety exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of 5-amino-1H-1,2,4-triazole have been shown to possess potent antifungal and antibacterial properties due to their ability to inhibit enzyme activity in microbial cells .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential. Studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cells by interfering with critical cellular pathways. For example, compounds with the triazole structure have been linked to the inhibition of tubulin polymerization, which is essential for cancer cell division .

Case Study: Synthesis and Evaluation

A recent study synthesized several N-substituted derivatives of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and evaluated their biological activity. The results indicated that specific substitutions enhanced antimicrobial efficacy and provided insights into structure-activity relationships (SAR) within this class of compounds .

Fungicides

The application of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile in agriculture primarily revolves around its fungicidal properties. Triazoles are widely used in crop protection due to their effectiveness against various fungal pathogens affecting crops. Research has indicated that compounds similar to this compound can be developed into effective fungicides that target specific fungal species while minimizing harm to beneficial organisms .

Pesticide Development

In addition to fungicidal applications, triazole-based compounds are being explored for their potential as pesticides. Their ability to disrupt metabolic processes in pests makes them suitable candidates for developing new agricultural chemicals that can enhance crop yield and protect against pest infestations.

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Research into polymer composites incorporating triazole derivatives has shown improvements in thermal stability and mechanical strength .

Nanotechnology

In nanotechnology applications, triazole derivatives are being investigated for their role as stabilizing agents in the synthesis of nanoparticles. Their ability to interact with metal ions can lead to the formation of stable nanostructures that have potential uses in drug delivery and diagnostics.

Mechanism of Action

The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile involves:

Comparison with Similar Compounds

Biological Activity

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile, a compound characterized by its triazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and application in disease treatment.

The molecular formula of this compound is C4H5N5SC_4H_5N_5S with a molecular weight of 155.18 g/mol. It has a melting point range of 130–133 °C and is classified as an irritant .

PropertyValue
Molecular FormulaC₄H₅N₅S
Molecular Weight155.18 g/mol
Melting Point130–133 °C
CAS Number338751-47-6

Biological Activity Overview

The biological activity of the compound is primarily linked to its interaction with various biological targets, particularly in the field of parasitology and oncology.

Antiparasitic Activity

Recent studies have highlighted the compound's potential against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that derivatives of triazole compounds exhibit significant antiparasitic effects. For instance, related compounds showed submicromolar activity (pEC50 > 6) and selective toxicity towards T. cruzi over human cell lines .

Case Study:
In a phenotypic high-content screening study involving infected VERO cells, compounds containing the triazole core were identified as promising candidates for further development against Chagas disease. The optimization of these compounds led to enhanced aqueous solubility and metabolic stability, significantly improving oral bioavailability .

Anticancer Activity

The compound's biological evaluation also extends to its anticancer properties. In vitro studies have assessed its antiproliferative effects on various cancer cell lines. For instance, one study evaluated the compound's activity against human malignant melanoma (A375) and normal fibroblast (BJ) cell lines using MTT and LDH assays. Results indicated that certain derivatives exhibited notable cytotoxicity towards cancer cells while maintaining low toxicity to normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications to the amino group and central triazole ring have shown varying impacts on biological activity:

  • Modification Effects : Substituting the amino group with different functional groups often resulted in loss of activity, suggesting that specific interactions are critical for maintaining bioactivity.
  • Peripheral Substituents : Adjustments to peripheral substituents around the triazole core have been explored to enhance potency and selectivity against target pathogens .

Synthesis Pathways

The synthesis of this compound involves several methods that utilize common starting materials such as succinic anhydride and aminoguanidine hydrochloride. Recent studies have successfully synthesized various derivatives through microwave-assisted techniques, which enhance reaction efficiency and yield .

Q & A

Basic: How can researchers optimize the synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile?

Answer:
Optimization involves solvent selection, stoichiometric control, and reaction monitoring. For example:

  • Hydrazine-mediated reactions : Use hydrazine hydrate (1.2 equivalents) in absolute ethanol under reflux (4–6 hours) to ensure complete conversion .
  • TLC monitoring : Track reaction progress using chloroform:methanol (7:3) as the mobile phase to confirm intermediate formation .
  • Purification : Precipitate the product via ice-water quenching and recrystallize from ethanol to enhance purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR spectroscopy : Confirm structural integrity (e.g., sulfanyl and nitrile groups via 1^1H and 13^{13}C NMR).
  • Mass spectrometry : Validate molecular weight (expected: 265.72 g/mol) using high-resolution MS .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient.

Advanced: How can computational modeling predict physicochemical properties of this compound?

Answer:

  • DFT calculations : Use Gaussian or ORCA to predict electronic properties (e.g., HOMO-LUMO gaps) and acid dissociation constants (pKa ≈ 0.21) .
  • Molecular dynamics : Simulate solubility in acetonitrile/water systems to guide solvent selection for reactions .
  • Validation : Cross-reference predicted data (e.g., boiling point: 525.2°C) with experimental thermogravimetric analysis .

Advanced: How should researchers address contradictions in reactivity data between structural analogs?

Answer:

  • Substituent analysis : Compare analogs (e.g., 4-chlorophenyl vs. methyl substituents) to identify steric/electronic effects on sulfanyl group reactivity .
  • Systematic substitution studies : Synthesize derivatives with controlled modifications to isolate variables influencing reactivity .
  • Spectroscopic validation : Use 1^1H NMR and X-ray crystallography (if available) to confirm structural differences .

Advanced: What experimental design principles apply to stability studies under varying conditions?

Answer:

  • Degradation kinetics : Conduct accelerated stability testing at 40°C/75% RH for 4 weeks, monitoring via HPLC .
  • pH-dependent stability : Expose the compound to buffers (pH 1–13) and quantify degradation products using LC-MS .
  • Light sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light .

Advanced: How to evaluate environmental impact and biodegradation pathways?

Answer:

  • OECD 301F test : Measure biodegradability in aqueous systems over 28 days .
  • Ecototoxicity assays : Use Daphnia magna or algae to determine EC50 values for aquatic toxicity .
  • Computational fate modeling : Predict partition coefficients (logP) and soil adsorption using EPI Suite .

Basic: What safety protocols are essential during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks (evidenced by SDS warnings) .
  • Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to investigate interactions with biomolecules (e.g., enzymes or DNA)?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., triazole-binding enzymes) .
  • Spectroscopic titration : Monitor fluorescence quenching in DNA-binding assays to determine binding constants .
  • Kinetic studies : Measure enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s assay to assess bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.